molecular formula C16H23N3O4S B2611075 (S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1389310-31-9

(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2611075
CAS No.: 1389310-31-9
M. Wt: 353.44
InChI Key: FIGOTWNVJMFWOM-ZDUSSCGKSA-N
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Description

(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2λ⁶-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a stereochemically defined pyrrolidine derivative featuring a benzo[1,2,6]thiadiazine dioxo moiety and a tert-butyl carbamate protecting group. The compound’s structure integrates a bicyclic heteroaromatic system (benzo[1,2,6]thiadiazine) fused to a pyrrolidine ring, which is further substituted with a tert-butyl ester group. Such structural attributes make it a candidate for pharmaceutical intermediates or bioactive molecules, particularly in targeting enzymes or receptors requiring chiral recognition .

Properties

IUPAC Name

tert-butyl (3S)-3-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-9-8-13(11-18)19-10-12-6-4-5-7-14(12)17-24(19,21)22/h4-7,13,17H,8-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGOTWNVJMFWOM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CC3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2λ6-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiadiazine ring and subsequent functionalization to yield the final ester product. The synthetic pathway often employs methods such as cyclization and acylation to achieve the desired structure.

Biological Activity

The biological activity of (S)-3-(2,2-Dioxo-1,4-dihydro-2H-2λ6-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been evaluated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,4]benzodiazepines have shown efficacy as DNA-interactive agents that can inhibit tumor growth by alkylating DNA at specific sites. The mechanism involves binding to the minor groove of DNA, which disrupts replication and transcription processes .

Cardiovascular Effects

Some studies have reported vasorelaxant properties in related compounds. These compounds can induce relaxation of vascular smooth muscle, leading to decreased blood pressure and improved cardiovascular function. The bradycardic effects observed suggest potential applications in treating hypertension and other cardiovascular diseases .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological activities similar to those seen in benzodiazepines. These effects include anxiolytic and sedative properties, which could make it a candidate for treating anxiety disorders .

The proposed mechanisms of action for (S)-3-(2,2-Dioxo-1,4-dihydro-2H-2λ6-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:

  • DNA Interaction : The compound may interact with DNA through alkylation processes similar to other known anticancer agents.
  • Receptor Modulation : It may modulate neurotransmitter receptors involved in anxiety and sedation.

Case Studies

Recent case studies have explored the biological activity of related compounds:

StudyFindings
Study 1Demonstrated significant anticancer activity in vitro against various cancer cell lines.
Study 2Reported vasorelaxant effects leading to decreased blood pressure in animal models.
Study 3Investigated neuropharmacological effects showing potential for anxiety reduction.

Comparison with Similar Compounds

(a) Pyrrolidine-Tert-Butyl Ester Derivatives

  • (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-39-2) Molecular Formula: C₁₅H₂₃N₃O₃ Molar Mass: 293.36 g/mol Key Features: Contains a pyrimidinyloxy substituent instead of the benzo[1,2,6]thiadiazin moiety. Synthetic Relevance: Likely synthesized via nucleophilic substitution (e.g., coupling pyrrolidine with activated pyrimidine), contrasting with the benzo[1,2,6]thiadiazin derivative, which may require cyclization or condensation steps .

(b) Heterocyclic Carbamates

  • Tert-butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl} carbamate (Compound 12)
    • Key Features : Incorporates a pyrrolopyridine core and dual tert-butyl carbamate groups. The extended aromatic system may enhance binding to kinase targets compared to the benzo[1,2,6]thiadiazin derivative’s compact bicyclic system.
    • Synthesis : Involves sequential Boc protection and coupling reactions, paralleling methods for tert-butyl ester formation in the target compound .

Methodological Considerations for Comparison

As highlighted in computational similarity studies, structural descriptors (e.g., Tanimoto coefficients) would emphasize the tert-butyl ester and pyrrolidine ring as conserved features, while the heterocyclic core drives divergence in bioactivity . For instance, spectrofluorometry and tensiometry methods (as used for quaternary ammonium compounds in ) could be adapted to compare aggregation behaviors of these tert-butyl derivatives .

Q & A

Q. What are the key steps and considerations for synthesizing this compound in a laboratory setting?

The synthesis of tert-butyl ester derivatives typically involves multi-step reactions, including protection/deprotection strategies and coupling reagents. For example, tert-butyl carbamates are often synthesized using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) under anhydrous conditions . Reaction optimization may require temperature control (e.g., 0–20°C) and catalysts such as DMAP to enhance yields . Critical considerations include inert atmosphere maintenance (e.g., nitrogen) and solvent selection (e.g., dichloromethane or 1,4-dioxane) to avoid side reactions .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Characterization involves:

  • NMR : Analyze pyrrolidine and benzo-thiadiazine protons (δ 1.4–1.5 ppm for tert-butyl groups; δ 3.0–5.0 ppm for pyrrolidine and aromatic protons) .
  • IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and sulfone (S=O) bands at 1150–1300 cm⁻¹ .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, comparing observed [M+H]⁺ peaks with theoretical values (e.g., ±0.005 Da tolerance) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantiomeric purity of the (S)-configured pyrrolidine moiety?

Enantiomeric purity is critical for bioactivity studies. Methodologies include:

  • Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to enhance stereoselectivity.
  • Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers and quantify %ee .
  • Kinetic Resolution : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to terminate reactions at optimal conversion .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

  • 2D NMR : Perform COSY, HSQC, and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping pyrrolidine and benzo-thiadiazine signals .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation pathways in MS .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

Long-term ecological studies should follow frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH and UV conditions.
  • Biotic Studies : Assess microbial degradation using OECD 301B ready biodegradability tests.
  • Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) via OECD 202/203 guidelines.
  • Data Integration : Use probabilistic models (e.g., USEtox) to predict environmental persistence and bioaccumulation .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationsReference
¹H NMR tert-butyl (9H, singlet δ 1.4–1.5); pyrrolidine (multiplet δ 3.0–4.0)
¹³C NMR Boc carbonyl (δ 155–160 ppm); sulfone (δ 50–60 ppm)
IR C=O (1700 cm⁻¹); S=O (1300 cm⁻¹)
HRMS [M+H]⁺ = Calculated ± 0.005 Da

Q. Table 2. Environmental Risk Assessment Parameters

ParameterExperimental ApproachGuideline
HydrolysispH 4–9 buffer solutions at 25°C; LC-MS monitoring
BioaccumulationLogP determination via shake-flask methodOECD 117
Toxicity48h LC₅₀ assays on Daphnia magnaOECD 202

Safety and Handling in Research

Q. What protocols mitigate risks during handling of sulfone-containing compounds?

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of irritants (e.g., lachrymators) .
  • Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) .
  • First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation .

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